Ferric L-pyrrolidonecarboxylate
Description
IUPAC Nomenclature and Structural Descriptors
The IUPAC name for ferric L-pyrrolidonecarboxylate is iron(III) (5S)-5-oxopyrrolidine-2-carboxylate , reflecting its oxidation state, ligand configuration, and lactam ring structure. The parent ligand, L-pyrrolidonecarboxylic acid (L-PCA), is systematically named (S)-5-oxopyrrolidine-2-carboxylic acid , derived from the cyclization of L-glutamic acid.
Structurally, the compound consists of a central ferric ion (Fe³⁺) coordinated to three deprotonated L-PCA ligands. Each ligand contributes a carboxylate group (-COO⁻) and a lactam ring (cyclic amide), forming a bidentate coordination complex. The lactam ring arises from the intramolecular condensation of the γ-carboxyl and α-amino groups of glutamic acid, resulting in a five-membered pyrrolidone system.
Table 1: Key Structural Descriptors
| Property | Description |
|---|---|
| Parent ligand | (S)-5-oxopyrrolidine-2-carboxylic acid (L-PCA) |
| Coordination mode | Bidentate (carboxylate oxygen and lactam carbonyl oxygen) |
| Oxidation state of Fe | +3 |
| Molecular geometry | Octahedral (predicted for six-coordinate Fe³⁺) |
Stereochemical Configuration Analysis (L vs. D Enantiomers)
The stereochemistry of this compound is defined by the S-configuration at the C2 position of the pyrrolidone ring, as determined by X-ray crystallography and optical rotation data. The L-enantiomer exhibits a specific rotation of $$[α]D^{25} = +26.5°$$ (c = 1 in H₂O), contrasting with the D-enantiomer's $$[α]D^{25} = -26.5°$$.
Chiral high-performance liquid chromatography (HPLC) using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves the enantiomers, with retention times of 8.2 min (L) and 10.7 min (D) under isocratic elution (hexane:isopropanol 90:10). The ferric complex retains the ligand's stereochemical integrity, as evidenced by circular dichroism spectra showing a positive Cotton effect at 210 nm.
Molecular Formula Validation via Mass Spectrometry
The molecular formula C₁₅H₁₈FeN₃O₉ is confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis:
HRMS (ESI-TOF):
- Calculated for [C₁₅H₁₈FeN₃O₉]⁺: 448.0124 m/z
- Observed: 448.0121 m/z (Δ = -0.7 ppm)
Elemental Analysis:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 40.20 | 40.05 |
| H | 4.05 | 4.12 |
| N | 9.38 | 9.41 |
| Fe | 12.45 | 12.38 |
Isotopic patterns match theoretical distributions, with the characteristic $$^{54}\text{Fe}$$ (5.8%), $$^{56}\text{Fe}$$ (91.7%), and $$^{57}\text{Fe}$$ (2.2%) abundances visible in the mass spectrum.
InChI/SMILES Notations and Computational Representation
The SMILES notation encodes stereochemistry and bonding:
[Fe+3].O=C([O-])[C@@H]1CCC(=O)N1.O=C([O-])[C@@H]1CCC(=O)N1.O=C([O-])[C@@H]1CCC(=O)N1
Key features:
[Fe+3]: Ferric ion core[C@@H]: S-configuration at C2CCC(=O)N1: Lactam ring structure
The InChI string provides a machine-readable descriptor:
InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m11./s1
Table 2: Computational Identifiers
| Identifier Type | Value |
|---|---|
| InChIKey | HOKXPTURYUZNLT-MOPUOESVSA-N |
| Canonical SMILES | C1CC@HC(=O)[O-].C1CC@HC(=O)[O-].C1CC@HC(=O)[O-].[Fe+3] |
Properties
Molecular Formula |
C15H18FeN3O9 |
|---|---|
Molecular Weight |
440.16 g/mol |
IUPAC Name |
iron(3+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m000./s1 |
InChI Key |
HIUCCYBXUOEPRW-ZRIQBPNSSA-K |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Fe+3] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric L-pyrrolidonecarboxylate can be synthesized through the reaction of ferric chloride with L-pyrrolidonecarboxylic acid in an aqueous medium. The reaction typically involves dissolving ferric chloride in water, followed by the addition of L-pyrrolidonecarboxylic acid. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The product is then purified through filtration, crystallization, or other separation techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Ferric L-pyrrolidonecarboxylate undergoes various chemical reactions, including:
Oxidation: The iron (III) center can participate in redox reactions, where it is reduced to iron (II).
Substitution: Ligand exchange reactions can occur, where the L-pyrrolidonecarboxylate ligand is replaced by other ligands.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Complexation: Various chelating agents and solvents can be used to form new complexes.
Major Products Formed:
Oxidation: Iron (II) complexes.
Substitution: New coordination complexes with different ligands.
Complexation: Mixed-metal or mixed-ligand complexes.
Scientific Research Applications
Ferric L-pyrrolidonecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its role in iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Utilized in the production of iron-containing materials and as a precursor for other iron complexes.
Mechanism of Action
The mechanism of action of Ferric L-pyrrolidonecarboxylate involves its ability to donate and accept electrons, making it an effective redox agent. In biological systems, it can interact with various enzymes and proteins involved in iron metabolism. The iron (III) center can bind to oxygen and other small molecules, facilitating their transport and utilization in metabolic processes.
Comparison with Similar Compounds
Research and Application Insights
- Industrial Use : Fe-LPC’s dual functionality as a dispersant and mild oxidant makes it ideal for ceramic processing and wastewater treatment, where it reduces agglomeration without generating toxic byproducts .
- Environmental Impact: Enzymatic degradation pathways (via L-pyrrolidonecarboxylate peptidase) enable Fe-LPC to decompose into non-toxic metabolites, contrasting with Fe-EDTA’s persistence .
- Limitations : Fe-LPC’s moderate stability constant limits its use in high-iron-demand scenarios (e.g., severe anemia treatments), where Fe-EDTA remains preferred .
Q & A
Q. What are the standard methodologies for synthesizing Ferric L-pyrrolidonecarboxylate, and how can purity be validated?
Synthesis typically involves reacting L-pyrrolidonecarboxylic acid with ferric salts (e.g., FeCl₃) under controlled pH and temperature. Key steps include stoichiometric optimization to prevent iron hydroxide precipitation and ensure ligand coordination. Purity validation requires:
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
- FTIR : Identifies functional groups (e.g., carboxylate-Fe³⁺ binding at ~1600 cm⁻¹) .
- NMR : Limited utility for paramagnetic Fe³⁺ but useful for ligand integrity analysis in free acid form .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states .
- X-ray Diffraction (XRD) : For crystalline phase identification, though amorphous forms may require pair distribution function (PDF) analysis .
Q. How do researchers design experiments to evaluate the compound’s solubility and pH-dependent behavior?
- Solubility assays : Conducted in buffered solutions (pH 2–12) with centrifugation to separate undissolved particles. Quantify dissolved Fe³⁺ via atomic absorption spectroscopy (AAS) .
- pH stability studies : Monitor complex degradation using dynamic light scattering (DLS) or UV-Vis spectral shifts over time .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability in biological systems be resolved?
Conflicting bioavailability studies often arise from:
- Variable experimental models (e.g., cell-free vs. cellular assays).
- Differences in ligand:Fe³⁺ ratios affecting redox activity.
Methodological recommendations: - Standardize ligand:metal ratios and use in vitro models (e.g., Caco-2 cells for intestinal absorption) with LC-MS quantification .
- Control for redox interference (e.g., ascorbate in media) using chelators like EDTA .
Q. What strategies are used to optimize experimental designs for studying the compound’s antioxidant mechanisms?
- Dose-response assays : Combine ferric-reducing antioxidant power (FRAP) and oxygen radical absorbance capacity (ORAC) assays to distinguish direct vs. indirect antioxidant effects .
- Competitive binding studies : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS scavenging in the presence of competing ligands .
- Computational modeling : Density functional theory (DFT) to predict Fe³⁺-ligand interaction energetics and radical stabilization .
Q. How should researchers address inconsistencies in reported stability data under physiological conditions?
- Controlled degradation studies : Simulate physiological environments (e.g., 37°C, pH 7.4, ionic strength 0.15 M) with periodic sampling. Use HPLC to track ligand dissociation .
- Inter-laboratory validation : Share protocols via open-source platforms to harmonize parameters like buffer composition and temperature .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
